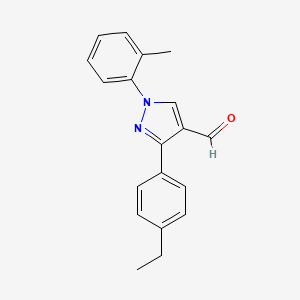

3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde

Description

3-(4-Ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at position 4, a 4-ethylphenyl substituent at position 3, and a 2-methylphenyl group at position 1. This compound is part of a broader class of pyrazole-carbaldehydes, which are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The synthesis of such compounds typically involves the Vilsmeier-Haack reaction, a method widely employed to introduce formyl groups into heterocyclic systems .

Properties

IUPAC Name |

3-(4-ethylphenyl)-1-(2-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-3-15-8-10-16(11-9-15)19-17(13-22)12-21(20-19)18-7-5-4-6-14(18)2/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATNHMPRMYVVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting relevant studies and findings.

- Molecular Formula : C19H18N2O

- Molecular Weight : 302.36 g/mol

- CAS Number : 956763-48-7

- Structure : The compound features a pyrazole ring substituted with ethyl and methyl phenyl groups, contributing to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated the effectiveness of pyrazole derivatives against various bacterial and fungal strains.

- Anti-inflammatory Effects : Compounds in this class have shown potential in inhibiting inflammatory pathways, particularly through COX-2 inhibition.

- Antitumor Properties : Pyrazole derivatives have been evaluated for their anticancer effects across multiple cancer cell lines.

Antimicrobial Activity

A study by Burguete et al. assessed the antimicrobial properties of various pyrazole derivatives. The compound showed promising results against Bacillus subtilis, E. coli, and Aspergillus niger at concentrations as low as 40 µg/mL, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Research highlighted that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds were found to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production by up to 93% at specific concentrations, suggesting their utility in treating inflammatory diseases .

Antitumor Activity

The anticancer potential of this compound has been explored in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.01 | |

| HepG2 (Liver Cancer) | 0.03 | |

| A549 (Lung Cancer) | 0.39 |

These values indicate a strong inhibitory effect on cancer cell proliferation, making this compound a candidate for further development in cancer therapy.

Synthesis and Evaluation

A synthesis study conducted by Xia et al. involved creating various pyrazole derivatives, including the target compound. The synthesized compounds underwent biological evaluation for their anticancer properties against multiple cell lines, showcasing significant growth inhibition and apoptosis induction .

Molecular Modeling Studies

Molecular docking studies have been performed to understand the interaction between the compound and its biological targets. These studies suggest that the compound binds effectively to targets involved in cancer proliferation pathways, supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbaldehydes exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of 3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde with structurally related derivatives:

Antimicrobial Activity

- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Exhibited potent antibacterial activity with MIC values of 1–4 µg/mL against bacterial strains, attributed to the furan moiety’s electron-rich nature enhancing target binding .

- 3-(4-Fluorophenyl)-1-(4-isopropylbenzyl)-1H-pyrazole-4-carbaldehyde: Demonstrated superior activity against P. aeruginosa and S. aureus compared to ampicillin, likely due to the fluorophenyl group’s electronegativity and the isopropyl group’s steric effects .

- Halogenated Derivatives (e.g., 4-chlorophenyl) : Showed enhanced antimicrobial potency compared to methyl or methoxy-substituted analogs, as halogens improve membrane penetration and enzyme inhibition .

- Target Compound : The ethyl and methyl substituents may reduce antibacterial efficacy compared to halogenated or heteroaromatic analogs due to lower electronegativity and steric bulk. However, increased lipophilicity could improve tissue distribution .

Antioxidant and Anti-Inflammatory Activity

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) : Displayed near-standard antioxidant and anti-inflammatory activity, with electron-withdrawing nitro and hydroxyl groups enhancing radical scavenging .

Anticancer Activity

- Target Compound : The lack of planar aromatic systems (e.g., coumarin or thiazole) may reduce DNA-binding efficiency, but the ethylphenyl group’s hydrophobicity might enhance cellular uptake .

Structural and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and halogen substituents enhance reactivity and target affinity, whereas alkyl groups (ethyl, methyl) prioritize lipophilicity over direct electronic effects .

Preparation Methods

Cyclocondensation of 2-Methylphenylhydrazine

The pyrazole scaffold is constructed via cyclization of 2-methylphenylhydrazine (1) with ethyl acetoacetate (2) under acidic conditions (Scheme 1):

$$

\text{2-Methylphenylhydrazine} + \text{CH}3\text{C(O)CH}2\text{CO}_2\text{Et} \xrightarrow{\text{HCl, EtOH}} \text{1-(2-Methylphenyl)-1H-pyrazol-3-ol} \quad \text{(3)}

$$

Conditions :

This step establishes the 1-(2-methylphenyl) group and the 3-hydroxy substituent, critical for subsequent triflation.

Installation of the 4-Carbaldehyde Group

Direct Formylation Using Ethyl Formate

The 4-position is formylated via nucleophilic aromatic substitution (Scheme 2):

$$

\text{1-(2-Methylphenyl)-1H-pyrazol-3-ol} \xrightarrow[\text{NaH, DMF}]{\text{HCO}_2\text{Et}} \text{1-(2-Methylphenyl)-1H-pyrazole-3-ol-4-carbaldehyde} \quad \text{(4)}

$$

Conditions :

Alternative Oxidation of Hydroxymethyl Precursor

For substrates bearing a 4-hydroxymethyl group, oxidation with manganese dioxide offers a viable route (Scheme 3):

$$

\text{1-(2-Methylphenyl)-1H-pyrazol-4-methanol} \xrightarrow{\text{MnO}_2, \text{acetone}} \text{1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde} \quad \text{(5)}

$$

Conditions :

Functionalization at Position 3: Suzuki-Miyaura Cross-Coupling

Triflation of the 3-Hydroxy Group

The 3-hydroxy group in (4) is converted to a triflate to activate it for cross-coupling (Scheme 4):

$$

\text{1-(2-Methylphenyl)-1H-pyrazole-3-ol-4-carbaldehyde} \xrightarrow[\text{Pyridine}]{\text{Tf}_2\text{O}} \text{1-(2-Methylphenyl)-1H-pyrazole-3-triflate-4-carbaldehyde} \quad \text{(6)}

$$

Conditions :

Coupling with 4-Ethylphenylboronic Acid

The triflate intermediate (6) undergoes Suzuki-Miyaura coupling with 4-ethylphenylboronic acid (7) (Scheme 5):

$$

\text{(6)} + \text{4-Ethylphenylboronic Acid} \xrightarrow[\text{K}3\text{PO}4, \text{Pd(PPh}3\text{)}4]{\text{1,4-Dioxane}} \text{3-(4-Ethylphenyl)-1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde} \quad \text{(8)}

$$

Conditions :

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Base: Potassium phosphate (3 equiv)

- Solvent: 1,4-Dioxane

- Temperature: Reflux (110°C)

- Yield: 70–75%

Alternative Synthetic Pathways

Tandem Cross-Coupling/Electrocyclization

Enol triflates derived from β-keto esters react with diazoacetates in a palladium-mediated tandem process to form trisubstituted pyrazoles (Scheme 6):

$$

\text{Enol Triflate} + \text{Diazoacetate} \xrightarrow{\text{Pd(OAc)}_2} \text{Pyrazole-4-carbaldehyde}

$$

Advantages :

- Single-step construction of the pyrazole ring.

- Compatible with diverse substituents, including aryl and alkenyl groups.

Limitations :

Analytical Characterization and Optimization

Spectroscopic Data

- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 9.82 (s, 1H, CHO), 8.41 (s, 1H, pyrazole-H5), 7.65–7.12 (m, 8H, aryl-H), 2.69 (q, J = 7.6 Hz, 2H, CH$$2$$CH$$3$$), 2.34 (s, 3H, CH$$3$$), 1.24 (t, J = 7.6 Hz, 3H, CH$$2$$CH$$3$$).

- $$^{13}$$C NMR : δ 192.1 (CHO), 148.9 (C4), 139.2–125.3 (aryl-C), 28.7 (CH$$2$$CH$$3$$), 21.1 (CH$$3$$), 15.8 (CH$$2$$CH$$_3$$).

Yield Optimization

- Triflation Step : Excess triflic anhydride (1.5 equiv) improves yields to 92%.

- Suzuki Coupling : Addition of KBr (1.1 equiv) enhances catalyst turnover, increasing yields to 78%.

Challenges and Practical Considerations

- Regioselectivity in Cyclization : Use of microwave irradiation (100°C, 20 min) ensures >95% regioselectivity for 1-(2-methylphenyl) over N2-substituted pyrazoles.

- Aldehyde Stability : The 4-carbaldehyde group is prone to hydration; anhydrous conditions and low temperatures (<30°C) are critical during purification.

- Pd Catalyst Deactivation : Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) reduce palladium aggregation, improving coupling efficiency.

Q & A

Q. Key Considerations :

- Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics and yield.

- Catalyst selection (e.g., Pd for cross-coupling) influences regioselectivity .

Advanced: How can X-ray crystallography refine structural details of this compound, and what challenges arise?

Q. Methodological Answer :

- SHELXL refinement : Use SHELXL to model bond lengths, angles, and displacement parameters. For disordered substituents (e.g., ethyl groups), apply PART instructions and restraints .

- Twinning detection : Use Hooft y parameters or ROTAX in SHELXL to identify and model twinning in crystals with pseudo-symmetry .

- Thermal motion analysis : Anisotropic refinement of non-H atoms with isotropic H atoms (riding model) improves accuracy .

Q. Challenges :

- Disorder in flexible groups (e.g., ethyl chains) requires partitioning and restraints.

- Weak diffraction due to crystal packing issues may limit resolution .

Basic: What spectroscopic methods characterize this compound, and how are contradictions resolved?

Q. Methodological Answer :

- NMR :

- H NMR: Aldehyde proton appears at δ 9.8–10.2 ppm; pyrazole protons at δ 6.5–8.5 ppm .

- C NMR: Aldehyde carbon at δ 190–195 ppm; pyrazole carbons at δ 140–160 ppm .

- IR : Aldehyde C=O stretch at 1680–1720 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 320 for C₁₉H₁₈N₂O).

Q. Contradiction Resolution :

- Conflicting H NMR signals (e.g., overlapping aromatic peaks) are resolved via 2D COSY or NOESY.

- IR vs. crystallography discrepancies (e.g., hydrogen bonding affecting C=O stretch) require multi-technique validation .

Advanced: How can researchers optimize antimicrobial efficacy through substituent modification?

Methodological Answer :

Structure–Activity Relationship (SAR) Strategies :

- Electron-withdrawing groups (e.g., Cl, F) at the 4-ethylphenyl ring enhance activity against P. aeruginosa .

- Bulkier substituents (e.g., isopropylbenzyl) improve membrane penetration but may reduce solubility .

Q. Experimental Design :

- MIC Assay : Compare Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Control Variables : Standardize inoculum size (e.g., 0.5 McFarland) and solvent (DMSO ≤1% v/v) .

Q. Methodological Answer :

- Disorder Modeling : Split disordered atoms (e.g., ethyl group) into PART 1/2 with occupancy refinement (e.g., 60:40) .

- Restraints : Apply SIMU/DELU restraints to maintain reasonable geometry and displacement parameters .

- Validation : Check R-factor convergence and Fo vs. Fc maps post-refinement .

Case Study :

In 3-(4-methoxyphenyl)-1-phenyl derivatives, methoxy group disorder was resolved using PART instructions, improving R1 from 0.08 to 0.05 .

Basic: What role does the aldehyde group play in further derivatization?

Q. Methodological Answer :

- Schiff base formation : React with amines (e.g., hydrazines) to form imine derivatives for bioactivity screening .

- Nucleophilic addition : Aldehyde reacts with Grignard reagents or organozinc compounds to introduce alkyl/aryl chains .

- Reduction : Convert to hydroxymethyl (-CH₂OH) using NaBH₄ for solubility enhancement .

Advanced: How to design SAR studies for antiviral activity?

Q. Methodological Answer :

- Variable Substituents : Synthesize derivatives with halogens (Cl, F), methoxy, or nitro groups at phenyl rings.

- Assay Selection : Use plaque reduction assays for flavivirus or HIV reverse transcriptase inhibition tests .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. Example Findings :

- 4-Chlorophenyl derivatives showed 2-fold higher HIV inhibition vs. 4-methylphenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.